1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene
Overview
Description
1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl3F2O. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 3,5-difluoro-2-(trichloromethoxy)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of less halogenated or dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or dehalogenated compounds, respectively.
Scientific Research Applications
1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene
- 1-Bromo-3,5-difluoro-2-(chloromethoxy)benzene
- 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Comparison: 1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3F2O/c8-4-1-3(12)2-5(13)6(4)14-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRLBGYQFQDSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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